5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClO3S. It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cellular processes like cell proliferation and differentiation.
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell growth, differentiation, or survival .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and differentiation .
Result of Action
Based on its potential targets, it could influence cellular processes such as cell growth, differentiation, or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-chloro-4-methoxybenzene. The process generally includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.
Sulfonylation: Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the functional groups and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine and chlorine substituents can participate in further electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.
Electrophilic Aromatic Substitution: Formation of further substituted aromatic compounds.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Lacks the chlorine substituent.
2-Chloro-4-methoxybenzenesulfonyl chloride: Lacks the bromine substituent.
4-Methoxybenzenesulfonyl chloride: Lacks both bromine and chlorine substituents.
Uniqueness
5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWLWFKOPWIMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.